molecular formula C7H8ClN3 B12220063 4-Chloro-1-isopropyl-1H-pyrazole-3-carbonitrile

4-Chloro-1-isopropyl-1H-pyrazole-3-carbonitrile

Cat. No.: B12220063
M. Wt: 169.61 g/mol
InChI Key: ZDWDZRURHOHJHL-UHFFFAOYSA-N
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Description

4-Chloro-1-isopropyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound with a molecular formula of C7H8ClN3 It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-isopropyl-1H-pyrazole-3-carbonitrile typically involves the reaction of 4-chloro-1-isopropyl-1H-pyrazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-isopropyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 4-azido-1-isopropyl-1H-pyrazole-3-carbonitrile or 4-thiocyanato-1-isopropyl-1H-pyrazole-3-carbonitrile.

    Oxidation: Formation of 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid.

    Reduction: Formation of 4-chloro-1-isopropyl-1H-pyrazole-3-amine.

Scientific Research Applications

4-Chloro-1-isopropyl-1H-pyrazole-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial properties.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-isopropyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-isopropyl-1H-pyrazole-3-carbonitrile
  • 4-Fluoro-1-isopropyl-1H-pyrazole-3-carbonitrile
  • 4-Methyl-1-isopropyl-1H-pyrazole-3-carbonitrile

Uniqueness

4-Chloro-1-isopropyl-1H-pyrazole-3-carbonitrile is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

4-chloro-1-propan-2-ylpyrazole-3-carbonitrile

InChI

InChI=1S/C7H8ClN3/c1-5(2)11-4-6(8)7(3-9)10-11/h4-5H,1-2H3

InChI Key

ZDWDZRURHOHJHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C#N)Cl

Origin of Product

United States

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